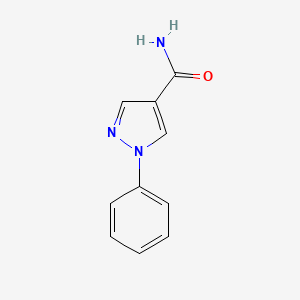

1-phenyl-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVARWIMYKHDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-carboxamide: Molecular Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-phenyl-1H-pyrazole-4-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its molecular structure, physicochemical properties, synthesis, and characterization, while also exploring its diverse pharmacological activities based on the broader class of pyrazole derivatives. Detailed experimental protocols are provided to enable researchers to synthesize, characterize, and evaluate this important scaffold.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its structural rigidity and capacity for diverse substitutions make it a privileged scaffold in medicinal chemistry.[3] Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and insecticidal properties.[4][5] 1-phenyl-1H-pyrazole-4-carboxamide, in particular, represents a versatile building block for the development of novel therapeutic agents.[6]

Molecular Structure and Physicochemical Properties

The foundational structure of 1-phenyl-1H-pyrazole-4-carboxamide consists of a central pyrazole ring, a phenyl group at the N1 position, and a carboxamide group at the C4 position. This arrangement of functional groups dictates its chemical reactivity and biological interactions.

The pyrazole ring is an electron-rich aromatic system, which contributes to its stability.[4][7] The presence of the phenyl group influences the overall lipophilicity of the molecule, while the carboxamide group provides a site for hydrogen bonding, which is crucial for interactions with biological targets.[8]

Table 1: Calculated Physicochemical Properties of Pyrazole Derivatives

| Property | Value Range for Similar Pyrazoles | Significance in Drug Development |

| Molecular Weight (MW) | 150 - 500 g/mol | Influences absorption and distribution. |

| Lipophilicity (LogP) | 1.0 - 5.0 | Affects membrane permeability and solubility. |

| Topological Polar Surface Area (tPSA) | 40 - 140 Ų | Predicts cell permeability. |

| Hydrogen Bond Donors (HBD) | 1 - 3 | Important for target binding. |

| Hydrogen Bond Acceptors (HBA) | 2 - 6 | Crucial for molecular recognition. |

| Rotatable Bonds | 1 - 7 | Determines conformational flexibility. |

Data compiled from studies on various pyrazole derivatives.[8]

The structural integrity of related pyrazole carboxamide derivatives has been confirmed through X-ray crystallography, revealing nearly co-planar arrangements of the pyrazole ring and the carboxamide group, with the phenyl and other substituent rings being almost perpendicular to this plane.[9] Intermolecular hydrogen bonding is a common feature in the crystal structures of these compounds.[9]

Synthesis and Characterization

The synthesis of 1-phenyl-1H-pyrazole-4-carboxamide can be achieved through a multi-step process, typically starting from a substituted acetophenone. A common and effective route involves the Vilsmeier-Haack reaction.[10]

Synthetic Pathway

A widely employed synthetic route begins with the reaction of acetophenone and phenylhydrazine to form acetophenone phenylhydrazone. This intermediate then undergoes a Vilsmeier-Haack reaction using a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.[10][11] The aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently converted to the final carboxamide product.

Caption: Synthetic workflow for 1-phenyl-1H-pyrazole-4-carboxamide.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Dissolve acetophenone (0.019 mol) in 60 mL of ethanol.

-

Add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid.

-

Reflux the reaction mixture for 1 hour.[10]

-

After cooling, filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

-

Cool a mixture of dimethylformamide (DMF) and a suitable solvent to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature.

-

Add the acetophenone phenylhydrazone from Step 1 to the reaction mixture.

-

Stir the reaction at room temperature, then heat as required, monitoring by TLC.[10]

-

Pour the reaction mixture onto crushed ice and neutralize to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent.

Step 3: Oxidation to 1-phenyl-1H-pyrazole-4-carboxylic acid

-

Dissolve the aldehyde from Step 2 in a suitable solvent.

-

Add an oxidizing agent (e.g., potassium permanganate or chromic acid) and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction mixture to isolate the carboxylic acid.[12]

Step 4: Amidation to 1-phenyl-1H-pyrazole-4-carboxamide

-

Activate the carboxylic acid from Step 3 using a coupling agent (e.g., thionyl chloride to form the acid chloride, or a carbodiimide).

-

In a separate flask, prepare a solution of ammonia or an appropriate amine in a suitable solvent.

-

Slowly add the activated carboxylic acid to the amine solution at a controlled temperature.[3]

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Isolate the product by filtration or extraction, and purify by recrystallization.

Spectroscopic Characterization

The structure of the synthesized 1-phenyl-1H-pyrazole-4-carboxamide and its intermediates should be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl and pyrazole rings in the range of δ 7.0-8.5 ppm. Protons of the carboxamide group (NH₂) as a broad singlet.[10] |

| ¹³C NMR | Carbon signals for the pyrazole and phenyl rings in the aromatic region (δ 110-150 ppm). A downfield signal for the carbonyl carbon of the carboxamide (δ > 160 ppm).[13] |

| IR (KBr) | Characteristic absorption bands for N-H stretching of the amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C=N stretching of the pyrazole ring (around 1590 cm⁻¹).[10][14] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns consistent with the structure.[15][16] |

Potential Biological Activities and Therapeutic Applications

The pyrazole carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities. While specific data for 1-phenyl-1H-pyrazole-4-carboxamide is emerging, the activities of closely related analogs provide strong indicators of its therapeutic potential.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant in vitro cytotoxicity against various human cancer cell lines, including prostate, melanoma, and breast cancer.[17][18] Some pyrazole-based compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[13] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer signaling pathways, such as tubulin polymerization.[13]

Table 3: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Pyrazole 5a | MCF-7 (Breast) | 14 µM | [17] |

| Methoxy Derivative 3d | MCF-7 (Breast) | 10 µM | [17] |

| Methoxy Derivative 3e | MCF-7 (Breast) | 12 µM | [17] |

| Indolo-pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 µM | [13] |

Antifungal and Antimicrobial Activity

Pyrazole carboxamides are also known for their potent antifungal activity, particularly against agricultural pathogens like Rhizoctonia solani.[19] The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[19] Additionally, various pyrazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][5]

Other Pharmacological Activities

The versatility of the pyrazole scaffold is further highlighted by its reported efficacy in other therapeutic areas:

-

Anti-inflammatory and Analgesic: Certain pyrazole derivatives exhibit anti-inflammatory and analgesic properties.[10]

-

Insecticidal: Phenylpyrazole derivatives are used as insecticides.[20]

-

Anti-HIV: Some phenylpyrazole derivatives have been investigated as potential anti-HIV agents.[21]

In Vitro Biological Evaluation: Cytotoxicity Assay

To assess the potential anticancer activity of 1-phenyl-1H-pyrazole-4-carboxamide, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

Detailed Experimental Protocol: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7) in a 96-well plate at an appropriate density and incubate overnight at 37°C in a humidified incubator with 5% CO₂.[16]

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[16]

-

Incubation: Incubate the plate for 48 hours under the same conditions.[16]

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[13][16]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

1-phenyl-1H-pyrazole-4-carboxamide is a molecule of significant interest to the scientific and drug development communities. Its accessible synthesis, combined with the proven therapeutic potential of the pyrazole carboxamide scaffold, makes it an attractive candidate for further investigation. This guide provides a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this promising compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

-

Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l),... - ResearchGate. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]

-

Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. Available at: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC. Available at: [Link]

-

Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents | Bentham Science Publishers. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

-

Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety | Request PDF - ResearchGate. Available at: [Link]

-

Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis - Taylor & Francis Online. Available at: [Link]

-

In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. Available at: [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience. Available at: [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed. Available at: [Link]

-

Structure–activity relationship summary of tested compounds. - ResearchGate. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem. Available at: [Link]

-

Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed. Available at: [Link]

-

The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide - -ORCA - Cardiff University. Available at: [Link]

-

Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Three-Dimensional Quantitative Structure–Activity Relationship-Based Molecular Design through a Side Arm Strategy to Synthesize Phenylpyrazole Oxime Derivatives and Improve Their Insecticidal Activity and Photoself-Degradation | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC. Available at: [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. Available at: [Link]

-

1H-Pyrazole, 1-phenyl- - the NIST WebBook. Available at: [Link]

-

1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem - NIH. Available at: [Link]

-

5-(4-chlorobenzamido)-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. Available at: [Link]

-

(PDF) The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1) C22H10Br4N4O3S - ResearchGate. Available at: [Link]

-

1H-Pyrazole-4-carboxamide, 1-methyl-N-phenyl- | C11H11N3O - PubChem. Available at: [Link]

-

1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties - EPA. Available at: [Link]

-

1H-Pyrazole, 1-phenyl- - the NIST WebBook. Available at: [Link]

-

New 1H-pyrazole-4-carboxamides with antiplatelet activity - PubMed. Available at: [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega - ACS Publications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jocpr.com [jocpr.com]

- 4. ijnrd.org [ijnrd.org]

- 5. japsonline.com [japsonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. ijpbs.com [ijpbs.com]

- 17. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of 1-phenyl-1H-pyrazole-4-carboxamide

Technical Monograph: Physicochemical Characteristics of 1-Phenyl-1H-pyrazole-4-carboxamide

Part 1: Executive Technical Summary

1-Phenyl-1H-pyrazole-4-carboxamide (CAS: 3199-05-1) represents a critical building block in medicinal chemistry, serving as a privileged scaffold for the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] Unlike its 3- or 5-substituted analogs, the 4-carboxamide derivative offers a unique vector for hydrogen bonding interactions within enzyme active sites while maintaining a rigid, planar geometry conferred by the N-linked phenyl ring.[1]

This guide provides a definitive physicochemical profile of the compound, synthesizing experimental data with predictive modeling to support drug discovery workflows.[1] It establishes the structural causality governing its solubility, lipophilicity, and solid-state behavior.[1]

Part 2: Structural & Physicochemical Profiling

Chemical Identity & Geometry

The molecule consists of a pyrazole core N-arylated at the 1-position and functionalized with a carboxamide group at the 4-position.[1] The lack of substitution at C3 and C5 minimizes steric hindrance, allowing the phenyl ring to adopt a twisted conformation relative to the pyrazole plane (typically 30–40° dihedral angle) to relieve ortho-proton repulsion, though the amide moiety remains relatively coplanar with the pyrazole ring to maximize conjugation.[1]

| Property | Data / Characteristic |

| IUPAC Name | 1-Phenyl-1H-pyrazole-4-carboxamide |

| CAS Number | 3199-05-1 |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| SMILES | NC(=O)c1cn(c2ccccc2)nc1 |

| H-Bond Donors | 2 (Amide –NH₂) |

| H-Bond Acceptors | 2 (Amide C=O, Pyrazole N2) |

| Rotatable Bonds | 2 (N1-Phenyl, C4-Carbonyl) |

Physicochemical Metrics

The following data aggregates experimental values and high-confidence consensus predictions essential for ADME (Absorption, Distribution, Metabolism, Excretion) modeling.

| Parameter | Value / Range | Source/Method | Implication |

| Melting Point | 217 – 220 °C | Experimental [1] | Indicates high lattice energy and stable crystal packing, driven by intermolecular amide H-bonds.[1] |

| LogP (Octanol/Water) | 1.1 – 1.3 | Consensus Pred. | Moderate lipophilicity; optimal for oral bioavailability (Lipinski compliant).[1] |

| Aqueous Solubility | < 0.5 mg/mL | Experimental Est. | Low intrinsic solubility due to planar stacking; requires cosolvents (DMSO/PEG) for bioassays.[1] |

| pKa (Amide) | ~15 (Neutral) | Calculated | The amide is non-ionizable at physiological pH.[1] |

| pKa (Pyrazole N2) | ~2.0 (Protonation) | Calculated | The N-phenyl group reduces basicity; unlikely to protonate at pH 7.[1]4. |

| Polar Surface Area (PSA) | 55.1 Ų | Computed | Excellent membrane permeability prediction (PSA < 140 Ų).[1] |

Part 3: Synthesis & Characterization Protocols

To ensure high purity (>98%) required for biological screening, a validated synthesis route via the Vilsmeier-Haack reaction is recommended.[1] This pathway avoids metal catalysts and yields a stable intermediate.

Synthetic Pathway Visualization

[1]

Detailed Experimental Methodology

Step 1: Synthesis of the Aldehyde Intermediate

-

Reagents: Acetophenone phenylhydrazone (1.0 eq), POCl₃ (3.0 eq), DMF (5.0 eq).

-

Protocol: Add POCl₃ dropwise to DMF at 0°C to form the Vilsmeier salt. Add the hydrazone dissolved in DMF. Heat to 60–70°C for 4 hours.

-

Workup: Pour onto crushed ice; neutralize with NaHCO₃. The aldehyde precipitates as a solid (MP: 84–88°C) [2].[1]

Step 2: Oxidation to Carboxylic Acid

-

Reagents: Aldehyde intermediate, KMnO₄, Acetone/Water.[1]

-

Protocol: Dissolve aldehyde in acetone. Add aqueous KMnO₄ dropwise at room temperature. Stir until purple color persists. Filter MnO₂, acidify filtrate to precipitate the acid (MP: 222–227°C) [3].[1]

Step 3: Amidation (Target Synthesis)

-

Reagents: Carboxylic acid, Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH).[1]

-

Protocol:

-

Reflux the carboxylic acid in neat SOCl₂ (excess) for 2 hours.

-

Evaporate excess SOCl₂ under vacuum to obtain the crude acid chloride.

-

Dissolve residue in dry DCM and add dropwise to cold (0°C) concentrated NH₄OH.

-

Stir for 1 hour. Filter the white precipitate, wash with water, and recrystallize from Ethanol/DMF.[1]

-

Quality Control Criteria (NMR)

-

¹H NMR (300 MHz, DMSO-d₆):

Part 4: Experimental Methodologies for Property Determination

For researchers validating this compound in-house, the following standardized protocols ensure reproducible physicochemical data.

Thermodynamic Solubility Assay (Shake-Flask)

-

Objective: Determine equilibrium solubility in pH 7.4 buffer.

-

Procedure:

-

Add excess solid compound (~2 mg) to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Shake at 25°C for 24 hours (equilibrium).

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Analyze supernatant via HPLC-UV (254 nm).

-

Expected Result: < 500 µM (< 0.1 mg/mL).[1] Note: Use 1% DMSO if testing for biological assays to improve solubility.

-

Lipophilicity (LogD) Determination

-

Method: Miniaturized Shake-Flask (Octanol/Water).[1]

-

Procedure:

-

Dissolve compound in octanol-saturated water (Phase A) and water-saturated octanol (Phase B).

-

Mix equal volumes, shake for 1 hour, allow phase separation.

-

Quantify concentration in both phases using HPLC.

-

Calculation: LogD = log([Conc_Oct] / [Conc_Water]).[1]

-

Target Range: 1.1 – 1.3.

-

Part 5: Biological Relevance & Applications[1][5]

Drug Design Context: 1-Phenyl-1H-pyrazole-4-carboxamide serves as a bioisostere for benzamides in kinase inhibitors.[1] The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the amide NH₂ serves as a donor, often interacting with the hinge region of ATP-binding sites.[1]

Graphviz: Pharmacophore Mapping

References

-

ChemicalBook. (2024).[1] 1-Phenyl-4-pyrazolecarboxamide Product Properties. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] 1-Phenyl-1H-pyrazole-4-carboxaldehyde Product Sheet. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] 1-Phenyl-1H-pyrazole-4-carboxylic acid Product Sheet. Retrieved from [1]

-

Asian Journal of Research in Chemistry. (2010). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives. Retrieved from [1]

-

PubChem. (2024).[1] Compound Summary: 1-phenyl-1H-pyrazole-4-carboxamide.[1] National Library of Medicine. Retrieved from [1]

Sources

Pharmacological Targeting of the 1-Phenyl-1H-pyrazole-4-carboxamide Scaffold

An In-Depth Technical Guide for Drug Discovery

Executive Summary & Chemical Significance

The 1-phenyl-1H-pyrazole-4-carboxamide moiety is not merely a single drug candidate but a privileged scaffold in medicinal chemistry. Its structural rigidity, provided by the pyrazole core, combined with the hydrogen-bonding potential of the carboxamide and the lipophilicity of the N1-phenyl group, allows it to interact with diverse biological targets.

This guide analyzes its three primary pharmacological domains:

-

Mitochondrial Complex II (Succinate Dehydrogenase) Inhibition (Antifungal/Oncology).

-

Xanthine Oxidoreductase (XOR) Inhibition (Gout/Hyperuricemia).[1]

-

Kinase Modulation (Aurora-A) (Antiproliferative/Oncology).

Primary Pharmacological Targets

Target A: Succinate Dehydrogenase (SDH) / Complex II

Therapeutic Context: Agricultural Fungicides & Metabolic Oncology.

The 1-phenylpyrazole-4-carboxamide core mimics the substrate ubiquinone at the Qp site of the Succinate Dehydrogenase complex.

-

Mechanism: The amide oxygen forms hydrogen bonds with critical tyrosine and tryptophan residues (e.g., Tyr58, Trp164 in fungal SDH), while the N1-phenyl group occupies the hydrophobic pocket usually reserved for the isoprenoid tail of ubiquinone.

-

Effect: Blockage of electron transfer from succinate to the ubiquinone pool disrupts the tricarboxylic acid (TCA) cycle and mitochondrial respiration, leading to ATP depletion and ROS generation.

Target B: Xanthine Oxidase (XO)

Therapeutic Context: Gout and Hyperuricemia.[1][2][3]

Derivatives such as Y-700 utilize the 1-phenylpyrazole-4-carboxylic acid core to inhibit XO.[2][3]

-

Mechanism: The scaffold acts as a mixed-type inhibitor.[1][3] The carboxylic acid/amide moiety interacts with the molybdenum cofactor domain (specifically Arg880 and Thr1010), preventing the hydroxylation of hypoxanthine to xanthine and xanthine to uric acid.

-

Key SAR Insight: Electron-withdrawing groups (e.g., -CN, -NO2) on the phenyl ring enhance potency by increasing the acidity of the pyrazole protons or optimizing pi-stacking interactions within the active site.

Target C: Aurora-A Kinase

Therapeutic Context: Antineoplastic Agents.

-

Mechanism: The carboxamide nitrogen and oxygen act as a hinge-binding motif within the ATP-binding pocket of Aurora-A kinase.

-

Effect: Inhibition leads to G2/M phase arrest, preventing centrosome maturation and chromosomal segregation in rapidly dividing cancer cells (e.g., HCT116, MCF-7 lines).

Mechanism of Action & Signaling Pathways

Visualization: Pharmacological Interaction Network

The following diagram illustrates the divergent pathways modulated by this scaffold based on specific substitutions.

Figure 1: Divergent pharmacological pathways of the 1-phenyl-1H-pyrazole-4-carboxamide scaffold based on structural modifications.

Experimental Protocols

Protocol A: Synthesis via Vilsmeier-Haack Cyclization

This is the industry-standard method for generating the core aldehyde precursor, which is then oxidized or aminated to the carboxamide.

Reagents: Acetophenone phenylhydrazone, POCl3, DMF. Step-by-Step:

-

Vilsmeier Reagent Prep: Cool DMF (10 mL) to 0°C. Add POCl3 (1.1 eq) dropwise. Stir for 30 min to form the chloroiminium salt.

-

Cyclization: Add acetophenone phenylhydrazone (1.0 eq) dissolved in DMF.

-

Heating: Heat the mixture to 60–80°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Hydrolysis: Pour the reaction mixture into crushed ice and neutralize with saturated Na2CO3.

-

Isolation: Filter the precipitate (pyrazole-4-carbaldehyde).

-

Amidation: Oxidize the aldehyde to acid (KMnO4) and couple with amine using EDC/HOBt, OR react the acid chloride with NH3/amine to yield the final 1-phenyl-1H-pyrazole-4-carboxamide .

Protocol B: In Vitro Succinate Dehydrogenase (SDH) Assay

To validate mitochondrial targeting.

Materials: Mitochondrial fraction from S. sclerotiorum or bovine heart, DCPIP (2,6-dichlorophenolindophenol), Succinate, PMS (Phenazine methosulfate). Procedure:

-

Preparation: Suspend mitochondrial protein (50 µg) in phosphate buffer (pH 7.4).

-

Incubation: Add test compound (0.1 nM – 100 µM) and incubate for 10 min at 30°C.

-

Initiation: Add Sodium Succinate (5 mM), PMS (0.5 mM), and DCPIP (50 µM).

-

Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm.

-

Calculation: The decrease in absorbance is proportional to SDH activity. Calculate IC50 relative to DMSO control.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how specific substitutions on the 1-phenyl-1H-pyrazole-4-carboxamide core shift its biological activity profile.

| Substitution Region | Modification | Primary Target | Effect on Activity | Reference |

| N1-Phenyl | 3-CN, 4-O-Neopentyl | Xanthine Oxidase | Potent: Increases binding affinity to Mo-co domain (IC50 < 5 nM). | [1, 2] |

| N1-Phenyl | 4-Cl or 4-F | SDH (Fungal) | High: Halogens improve lipophilicity for Qp site penetration. | [3, 4] |

| C4-Carboxamide | N-pyridyl / N-methyl | SDH (Fungal) | Critical: N-substitution dictates species selectivity (Fungal vs. Mammalian). | [3] |

| C3-Position | -CF3 (Trifluoromethyl) | SDH / Kinases | Enhanced: Metabolic stability and hydrophobic interaction. | [3, 5] |

| Core | Thiazole fusion | Aurora Kinase | Shift: Moves activity from metabolic enzymes to cell cycle kinases. | [5] |

References

-

Ishibuchi, S., et al. (2001).[4] Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Zhang, L., et al. (2017).[5] Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors.[2][3][4] European Journal of Medicinal Chemistry. Link

-

Yan, X., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives.[6] Journal of Agricultural and Food Chemistry. Link

-

Wang, W., et al. (2021). Synthesis and 3D-QSAR Studies of 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential SDH Inhibitors. Journal of Agricultural and Food Chemistry. Link

-

Lv, P.C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives as potential Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays [mdpi.com]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole-4-Carboxamides via the Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-4-Carboxamides and the Vilsmeier-Haack Reaction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Pyrazole-4-carboxamides, in particular, are a class of compounds that have garnered significant attention due to their diverse biological activities, including their use as fungicides and potential therapeutic agents.[2] A robust and versatile method for the synthesis of these valuable compounds is paramount for drug discovery and development programs.

The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] This reaction provides a direct route to pyrazole-4-carbaldehydes, which are key intermediates in the synthesis of pyrazole-4-carboxamides.[1][7] The reaction is typically carried out using a Vilsmeier reagent, which is prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3]

This document provides a detailed guide for the synthesis of pyrazole-4-carboxamides, beginning with the Vilsmeier-Haack formylation of a suitable pyrazole precursor to yield a pyrazole-4-carbaldehyde, followed by its conversion to the target carboxamide.

Mechanistic Insight: The Vilsmeier-Haack Reaction on Pyrazole Substrates

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The formylation occurs preferentially at the C4 position of the pyrazole ring due to the electronic directing effects of the nitrogen atoms.

-

Aromatization and Hydrolysis: The resulting intermediate undergoes elimination to restore the aromaticity of the pyrazole ring, forming an iminium salt. Subsequent hydrolysis of the iminium salt yields the desired pyrazole-4-carbaldehyde.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of pyrazole-4-carboxamides, divided into two main stages:

-

Part A: Synthesis of Pyrazole-4-Carbaldehyde via the Vilsmeier-Haack Reaction.

-

Part B: Conversion of Pyrazole-4-Carbaldehyde to Pyrazole-4-Carboxamide.

Part A: Synthesis of a Representative Pyrazole-4-Carbaldehyde

This protocol describes the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a representative example. The starting material for this synthesis is the corresponding acetophenone phenylhydrazone.

Materials and Reagents:

-

Acetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol for recrystallization

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, condenser, and magnetic stirrer

-

Ice bath

-

Heating mantle

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve acetophenone phenylhydrazone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. A solid precipitate should form.

-

Isolation of Product: Filter the precipitate and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Conversion of Pyrazole-4-Carbaldehyde to Pyrazole-4-Carboxamide

This protocol details a reliable three-step method for the conversion of a pyrazole-4-carbaldehyde to the corresponding pyrazole-4-carboxamide, as described by Singh et al. (2025).[8]

Step 1: Formation of the Pyrazole-4-aldoxime

Materials and Reagents:

-

Pyrazole-4-carbaldehyde (from Part A)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethanol

-

Pyridine

-

Standard laboratory glassware

Protocol:

-

In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and a catalytic amount of pyridine to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the oxime.

-

Filter the solid, wash with water, and dry to obtain the pyrazole-4-aldoxime.

Step 2: Dehydration of the Aldoxime to Pyrazole-4-carbonitrile

Materials and Reagents:

-

Pyrazole-4-aldoxime (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine

-

Standard laboratory glassware

Protocol:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the pyrazole-4-aldoxime (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, followed by the dropwise addition of triethylamine (2.2 equivalents).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude pyrazole-4-carbonitrile, which can be purified by column chromatography if necessary.

Step 3: Hydrolysis of the Nitrile to Pyrazole-4-carboxamide

Materials and Reagents:

-

Pyrazole-4-carbonitrile (from Step 2)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Standard laboratory glassware

Protocol:

-

In a round-bottom flask, dissolve the pyrazole-4-carbonitrile (1 equivalent) in ethanol.

-

Add a 6M solution of sodium hydroxide.

-

Slowly add 30% hydrogen peroxide dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.

-

Stir the reaction mixture for 2-4 hours.

-

After the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole-4-carboxamide.

Data Presentation: Vilsmeier-Haack Reaction Parameters

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of pyrazole derivatives, compiled from various literature sources.

| Parameter | Typical Range/Conditions | Notes |

| Substrate | Hydrazones of acetophenones, substituted pyrazoles | Electron-donating groups on the pyrazole ring facilitate the reaction. |

| Reagents | DMF/POCl₃ | The molar ratio of POCl₃ to substrate is typically 2:1 to 4:1. |

| Solvent | DMF (often used in excess as both reagent and solvent) | Anhydrous conditions are crucial for the reaction's success. |

| Temperature | 0 °C to 100 °C | Initial addition of POCl₃ is done at low temperature (0-10 °C), followed by heating to drive the reaction to completion. |

| Reaction Time | 2 - 12 hours | Monitored by TLC. |

| Work-up | Hydrolysis with ice-water, followed by neutralization | Basic work-up with NaOH or NaHCO₃ is common to precipitate the product. |

| Yield | 60 - 95% | Highly dependent on the substrate and reaction conditions. |

Visualization of the Reaction Pathway

The following diagrams illustrate the key transformations in the synthesis of pyrazole-4-carboxamides.

Caption: Formation of the Vilsmeier reagent and subsequent formylation of the pyrazole substrate.

Caption: Conversion of pyrazole-4-carbaldehyde to pyrazole-4-carboxamide.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no yield of pyrazole-4-carbaldehyde | - Inactive Vilsmeier reagent due to moisture.- Starting material is not sufficiently electron-rich.- Insufficient reaction temperature or time. | - Ensure all reagents and glassware are anhydrous.- Consider using a pyrazole with electron-donating substituents.- Increase reaction temperature and/or time, monitoring by TLC. |

| Formation of multiple products | - Side reactions due to high temperatures.- Impure starting materials. | - Optimize the reaction temperature.- Purify the starting materials before use. |

| Incomplete conversion of aldehyde to oxime | - Insufficient hydroxylamine hydrochloride or reaction time. | - Increase the equivalents of hydroxylamine hydrochloride.- Extend the reflux time. |

| Low yield in the nitrile formation step | - Incomplete dehydration.- Degradation of the product. | - Ensure anhydrous conditions.- Use fresh POCl₃.- Maintain low temperature during reagent addition. |

| Incomplete hydrolysis of the nitrile | - Insufficient hydrogen peroxide or base.- Short reaction time. | - Increase the concentration or amount of H₂O₂ and NaOH.- Extend the reaction time. |

References

- Shaikh, V. U., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4633-4654.

- Chavan, S. S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Research Journal of Pharmacy and Technology, 17(2), 905-911.

- Patel, H. P., et al. (2014). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. International Journal of Pharmaceutical Sciences and Research, 5(11), 4668-4681.

- Chavan, S. S., et al. (2023). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Asian Journal of Pharmaceutical and Clinical Research, 16(10), 1-7.

- Devi, V., et al. (2025). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides.

- Devi, V., et al. (2025). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. Taylor & Francis Online.

- Singh, K., et al. (2025). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides.

- Kumari, P., et al. (2020). Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes.

- Patel, K. D., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1146-1151.

- Potapov, A. S., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

- Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.

- Trofimov, B. A., et al. (2025). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids.

- de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Microwave Chemistry, 8(3), 209-218.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

- Zare, A., et al. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientia Iranica, 21(3), 857-863.

- Bagley, M. C., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 611-614.

- Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.

- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(10), 195-231.

- Kumar, A., et al. (2026). Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development.

- Singh, P. P., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

- Li, H., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388.

- Rivera, G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

Advanced Protocols for the Cyclization and Annulation of 1-Phenyl-1H-pyrazole-4-carboxamide Scaffolds

Executive Summary & Strategic Analysis

The 1-phenyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Src, Aurora-A), phosphodiesterase inhibitors, and anticancer agents.

"Cyclization" of this scaffold typically refers to two distinct synthetic pathways:

-

Ring Annulation (Fusion): Constructing a second ring fused to the pyrazole core (C3-C4 or C4-C5 bond) to generate bicyclic systems such as Pyrazolo[3,4-d]pyrimidines (isosteres of purine/ATP).

-

Side-Chain Cyclization: Transforming the carboxamide group itself into a heterocyclic ring (e.g., 1,3,4-Oxadiazoles or 1,2,4-Triazoles ) to improve metabolic stability or bioactivity.

Critical Technical Note: The unsubstituted 1-phenyl-1H-pyrazole-4-carboxamide is chemically inert to direct fusion cyclization without prior functionalization. The formation of the biologically significant pyrazolo[3,4-d]pyrimidine core requires a vicinal nucleophile, typically an amino group at the C5 position. This guide details the reagents for both the de novo synthesis of the fused system (via the 5-amino intermediate) and the direct transformation of the carboxamide side chain.

Pathway A: Annulation to Pyrazolo[3,4-d]pyrimidines

Target: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones (Sildenafil/Allopurinol-like cores). Mechanism: Condensation of a C4-amide and C5-amine with a one-carbon electrophile.

Reagent Profile

| Reagent | Role | Mechanism of Action | Hazards/Notes |

| Formamide (HCONH₂) | Cyclizing Agent & Solvent | Provides the C2 carbon of the pyrimidine ring; acts as solvent at high temps ( | Teratogen. Requires high heat. |

| Triethyl Orthoformate (TEOF) | Cyclizing Electrophile | Activates the amine to an imidate, which is then attacked by the amide nitrogen. | Flammable. Milder conditions than formamide. |

| Urea / Thiourea | Cyclizing Agent | Reacts to form pyrazolo[3,4-d]pyrimidine-4,6-diones (or thioxo analogues). | Requires fusion ( |

| Chlorosulfonic Acid | Functionalization | Used to introduce sulfonyl groups if targeting Sildenafil analogues (not direct cyclization). | Corrosive, reacts violently with water. |

Detailed Protocol: The "Formamide Fusion"

Prerequisite: If starting from 1-phenyl-1H-pyrazole-4-carboxamide (lacking the 5-amino group), you must first perform nitration and reduction.

Phase 1: Functionalization (Installation of C5-Amine)

-

Nitration: Dissolve 1-phenyl-1H-pyrazole-4-carboxamide in concentrated H₂SO₄ at

. Slowly add fuming HNO₃ . (Note: Regioselectivity is substrate-dependent; if C4 is blocked, nitration often occurs on the phenyl ring or C5 if activated. Confirmation by NMR is required). -

Reduction: Treat the nitro-intermediate with SnCl₂·2H₂O in ethanol (reflux, 4 h) or Pd/C + H₂ to yield 5-amino-1-phenyl-1H-pyrazole-4-carboxamide .

Phase 2: Cyclization

-

Setup: In a round-bottom flask, place 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv).

-

Reagent Addition: Add Formamide (10–15 volumes). The reagent acts as the solvent.

-

Reaction: Heat the mixture to

for 6–12 hours. Monitor by TLC (the product is usually less polar).-

Alternative (Milder): Reflux in Triethyl Orthoformate (TEOF) with a catalytic amount of Acetic Anhydride for 8 hours.

-

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Isolation: The fused product, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , will precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Pathway B: Transformation to 1,3,4-Oxadiazoles

Target: Bioisosteric replacement of the amide with a 5-membered heterocycle. Mechanism: Dehydrative cyclization of a hydrazide intermediate.

Reagent Profile

| Reagent | Role | Mechanism of Action | Hazards/Notes |

| Hydrazine Hydrate (N₂H₄·H₂O) | Nucleophile | Converts the carboxamide (or ester) to the carbohydrazide intermediate. | Carcinogen, toxic. |

| Phosphorus Oxychloride (POCl₃) | Dehydrating Agent | Facilitates cyclodehydration of the hydrazide with a carboxylic acid. | Corrosive, generates HCl gas. |

| Iodine (I₂) / K₂CO₃ | Oxidative Cyclizer | Mild, transition-metal-free oxidative cyclization of hydrazones. | Stains, irritant. |

Detailed Protocol: The "POCl₃ Cyclodehydration"

-

Hydrazide Formation: Reflux 1-phenyl-1H-pyrazole-4-carboxamide with Hydrazine Hydrate (excess) in Ethanol for 6–10 hours. (Note: Amides are slow to react; converting to the ester first via acid/alcohol solvolysis is often more efficient).

-

Acylation: React the resulting hydrazide with an aromatic carboxylic acid (R-COOH) or acid chloride to form the N-acyl hydrazide .

-

Cyclization:

-

Dissolve the N-acyl hydrazide in POCl₃ (5–10 mL/g).

-

Reflux for 4–6 hours.

-

Quench: Pour the cooled mixture slowly onto crushed ice/NaHCO₃ (Exothermic!).

-

Result: Formation of 2-(1-phenyl-1H-pyrazol-4-yl)-5-aryl-1,3,4-oxadiazole .

-

Visualization of Reaction Workflows

Caption: Figure 1 illustrates the two primary cyclization routes: Pathway A (Green) forms a fused pyrimidine ring requiring prior amination, while Pathway B (Red) transforms the amide side-chain into an oxadiazole.

References

-

Synthesis of Pyrazolo[3,4-d]pyrimidines

-

Oxadiazole Transformation Protocols

-

Pyrazolo-Quinazoline Scaffolds

- Title: Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I inhibitors.

- Source: Journal of Medicinal Chemistry (via NIH).

-

URL:[Link]

-

General Pyrazole Functionalization

- Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-c

- Source: ARKIVOC (KTU).

-

URL:[Link]

Sources

functionalization of 1-phenyl-1H-pyrazole-4-carboxamide at the amide nitrogen

This guide outlines the protocols for the direct functionalization of the amide nitrogen of 1-phenyl-1H-pyrazole-4-carboxamide.

Introduction & Mechanistic Analysis

The 1-phenyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Succinate Dehydrogenase Inhibitors (SDHIs) and various kinase inhibitors. While many derivatives are synthesized de novo via acid chlorides, direct functionalization of the primary amide allows for late-stage diversification (LSD) of lead compounds without rebuilding the core.

Structural Reactivity Profile

The substrate contains three potential nucleophilic sites, but the amide nitrogen is the primary target for functionalization under specific conditions.

-

Site A (N1-Phenyl): Blocked.

-

Site B (N2-Pyrazole): Pyridine-like nitrogen (

). Weakly basic/nucleophilic. Reactivity is suppressed by the electron-withdrawing 4-carboxamide group. -

Site C (Amide Nitrogen): The target.[1][2] The

of the primary amide protons is approximately 16–18 (in DMSO). Deprotonation yields an ambident anion capable of

Critical Challenge: Controlling

-

Thermodynamic Control: Favors

-alkylation (amide stability > imidate stability). -

Kinetic Control: Hard electrophiles (e.g., MeI, MOM-Cl) may lead to kinetic

-alkylation, particularly with counterions like

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the targeted

Figure 1: Mechanistic divergence in the functionalization of pyrazole-4-carboxamides.

Experimental Protocols

Protocol A: Base-Mediated -Alkylation (General Purpose)

Application: Introduction of alkyl, benzyl, or allyl groups.

Mechanism:

Reagents & Equipment[1][3][4][5][6][7]

-

Substrate: 1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv)

-

Electrophile: Alkyl halide (R-X, 1.2 equiv). Note: Iodides > Bromides for N-selectivity.

-

Base: Sodium Hydride (NaH, 60% in oil, 1.5 equiv) OR Cesium Carbonate (

, 2.0 equiv). -

Solvent: Anhydrous DMF or DMSO (0.2 M concentration).

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature (RT) under argon flow.

-

Solubilization: Add the pyrazole-carboxamide substrate (1.0 mmol) and anhydrous DMF (5.0 mL). Stir until fully dissolved.

-

Deprotonation:

-

Cool the solution to 0°C (ice bath).

-

Add NaH (1.5 mmol, 60 mg) portion-wise over 5 minutes. Evolution of

gas will be observed. -

Critical Step: Stir at 0°C for 15 minutes, then warm to RT for 30 minutes to ensure complete anion formation. The solution typically turns yellow/orange.

-

-

Alkylation:

-

Re-cool to 0°C.

-

Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

-

Remove ice bath and stir at RT.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Reaction is usually complete in 2–6 hours.

-

Work-up:

-

Quench carefully with saturated

solution (10 mL). -

Extract with EtOAc (

mL). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate.[8]

-

-

Purification: Flash chromatography on silica gel. Elute with a gradient of 0–5% MeOH in DCM.

Optimization Table: Solvent & Base Effects

| Entry | Base | Solvent | Temp | Yield (N-alkyl) | Selectivity (N:O) |

| 1 | Acetone | Reflux | Low (<30%) | High N | |

| 2 | NaH | THF | RT | Moderate | High N |

| 3 | NaH | DMF | RT | High (>85%) | >20:1 |

| 4 | Toluene | Reflux | Moderate | Mixed (High O) |

Protocol B: Copper-Catalyzed -Arylation (Modified Goldberg)

Application: Introduction of aryl or heteroaryl rings (e.g., pyridines) to the amide. Mechanism: Cu(I)/Diamine catalyzed cross-coupling.

Reagents & Equipment[1][3][4][5][6][7]

-

Substrate: 1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv)

-

Aryl Iodide: Ar-I (1.2 equiv). Note: Aryl bromides require higher temps.

-

Catalyst: CuI (10 mol%).

-

Ligand: DMEDA (

-dimethylethylenediamine) or trans-1,2-diaminocyclohexane (20 mol%). -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure

-

Charging: To a screw-cap pressure vial, add the amide substrate (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (19 mg, 0.1 mmol), and

(424 mg, 2.0 mmol). -

Inerting: Cap the vial and evacuate/backfill with argon (

). -

Solvent/Ligand Addition: Inject degassed 1,4-Dioxane (4 mL) followed by the diamine ligand (0.2 mmol) via syringe.

-

Reaction: Seal the vial and heat to 110°C in an oil bath for 16–24 hours. The reaction mixture usually turns a deep blue-green color.

-

Work-up:

-

Cool to RT.

-

Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate.[3]

-

-

Purification: Silica gel chromatography. Note: N-aryl amides are often less polar than the primary amide starting material.

Protocol C: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)

Application: For challenging substrates or when mild conditions are required.

Reagents

-

Catalyst:

(2 mol%) + Xantphos (4.5 mol%). -

Base:

(1.4 equiv). -

Solvent: 1,4-Dioxane, 100°C.

Visual Workflow for Catalytic Cycle (Simplified):

Figure 2: Pd-catalyzed cross-coupling cycle for amide arylation.

Troubleshooting & Expert Insights

Solubility Issues

The 1-phenyl-1H-pyrazole-4-carboxamide core is rigid and planar, leading to high crystallinity and poor solubility in non-polar solvents.

-

Solution: If the reaction stalls in Toluene or Dioxane, switch to DMF or DMA (Dimethylacetamide). For work-up, extensive water washes are needed to remove these polar solvents.

Regioselectivity ( vs )

If you observe the formation of the imidate (O-alkyl product):

-

Cause: The electrophile is too "hard" (high charge density) or the counter-ion (

, -

Fix: Switch to a "softer" counter-ion (use

or

Characterization

-

IR Spectroscopy:

-

Primary Amide (Start): Two bands at ~3300–3500

( -

Secondary Amide (Product): Single NH band ~3300

. Carbonyl typically shifts to lower frequency (1640–1650 -

Imidate (By-product): Disappearance of Carbonyl band; appearance of C=N stretch ~1630

.

-

References

-

Deng, X., & Mani, N. S. (2006). "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis." Journal of the American Chemical Society. Link

- Correa, A., et al. (2019). "Metal-catalyzed C-H and N-H functionalization of pyrazoles." Chemical Reviews.

-

Buchwald, S. L., et al. (2002). "Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society. Link (Foundational protocol for Protocol B).

-

Li, X., et al. (2013). "Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives." Molecules. Link (Demonstrates the biological relevance and structural characterization of similar N-substituted amides).

-

BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles." BenchChem Protocols. Link (General considerations for pyrazole-based nucleophiles).

Sources

- 1. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]

- 2. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jpsionline.com [jpsionline.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Strategic Solvent Selection for the Synthesis of Pyrazole-4-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-4-carboxamide scaffold is a privileged motif in medicinal chemistry and agrochemicals, forming the core of numerous active pharmaceutical ingredients and fungicides.[1][2][3][4] The synthetic efficiency, yield, and purity of these derivatives are profoundly influenced by the choice of solvent at each stage of the synthesis. This guide provides a detailed examination of solvent selection for the key transformations involved in pyrazole-4-carboxamide synthesis: pyrazole ring formation and subsequent amide bond formation. By understanding the causal relationships between solvent properties and reaction outcomes, researchers can optimize their synthetic routes, improve process efficiency, and adhere to greener chemistry principles.

Introduction: The Critical Role of Solvents

Solvents are not merely inert media for chemical reactions; they actively influence reaction rates, equilibria, and selectivity by solvating reactants, intermediates, and transition states. In the multi-step synthesis of pyrazole-4-carboxamide derivatives, a strategic approach to solvent selection is paramount.[5] Factors such as polarity, proticity, boiling point, and the ability to dissolve reagents and byproducts must be carefully considered. Furthermore, with an increasing emphasis on sustainable chemistry, the environmental, health, and safety profiles of solvents are critical considerations in modern drug development.[6][7]

The typical synthetic pathway to pyrazole-4-carboxamides involves two principal stages:

-

Pyrazole Ring Formation: Often a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.

-

Amide Bond Formation: The coupling of the resulting pyrazole-4-carboxylic acid with a desired amine.

This document will dissect the solvent considerations for each of these critical steps, providing both theoretical grounding and practical protocols.

Solvent Selection for Pyrazole Ring Formation

The formation of the pyrazole ring is typically a cyclocondensation reaction that proceeds through hydrazone or enamine intermediates, followed by intramolecular cyclization and dehydration.[8] The choice of solvent can significantly impact the regioselectivity and reaction rate of this transformation.

Theoretical Considerations

-

Polarity and Proticity: The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states.[9] Polar protic solvents, such as ethanol and acetic acid, are commonly used as they can facilitate proton transfer steps involved in the dehydration process.[10] However, in some cases, dipolar aprotic solvents like DMF, NMP, or DMAc have been shown to give better results, particularly in the cyclocondensation of aryl hydrochloride hydrazines with 1,3-diketones.[10]

-

Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is a common challenge. The solvent can influence the isomeric ratio. For instance, the use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to increase regioselectivity compared to standard solvents like ethanol.[8]

-

Solvent-Free and Greener Alternatives: In line with the principles of green chemistry, solvent-free reaction conditions have been explored for pyrazole synthesis, often showing benefits such as faster reaction rates and easier product isolation.[11] When a solvent is necessary, greener alternatives to traditional chlorinated or dipolar aprotic solvents are being investigated.[12][13]

Experimental Protocol: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol outlines a common method for the synthesis of a pyrazole-4-carboxylic acid ester, a key intermediate for the subsequent amidation.

Materials:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Phenylhydrazine

-

Ethanol (or alternative solvent for comparison)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol (5-10 mL per gram of starting material).

-

Add phenylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Solvent Comparison for Pyrazole Formation

| Solvent | Polarity | Boiling Point (°C) | Typical Observations & Rationale |

| Ethanol | Polar Protic | 78 | Good for dissolving reactants, facilitates proton transfer. Often leads to clean product precipitation upon cooling.[10] |

| Acetic Acid | Polar Protic | 118 | Can act as both solvent and catalyst. Useful for less reactive substrates, but can complicate workup. |

| Toluene | Non-polar | 111 | Can be used with a Dean-Stark trap to azeotropically remove water and drive the reaction to completion. |

| DMF | Polar Aprotic | 153 | High boiling point allows for higher reaction temperatures. Good at solvating a wide range of reactants.[6][10] |

| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | 74 | Can significantly improve regioselectivity in certain cases.[8] |

graph TD { A[Start: 1,3-Dicarbonyl + Hydrazine] --> B{Solvent Selection}; B --> C{Polar Protic (e.g., Ethanol)}; B --> D{Polar Aprotic (e.g., DMF)}; B --> E{Non-Polar (e.g., Toluene)}; B --> F{Fluorinated Alcohol (e.g., TFE)}; C --> G[Good for proton transfer]; D --> H[Higher reaction temperatures]; E --> I[Azeotropic water removal]; F --> J[Improved regioselectivity]; G --> K[Product]; H --> K; I --> K; J --> K;subgraph "Key Considerations" direction LR L(Reactant Solubility) M(Reaction Temperature) N(Regioselectivity) O(Workup & Purification) end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style G fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style H fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style I fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style J fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style K fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style L fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style M fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style N fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style O fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124

}

Figure 1. Decision workflow for solvent selection in pyrazole ring formation.

Solvent Selection for Amide Bond Formation

The conversion of the pyrazole-4-carboxylic acid to the corresponding carboxamide is most commonly achieved by activating the carboxylic acid and then reacting it with an amine. The choice of solvent is critical for the efficiency of both the activation and the coupling steps.

Theoretical Considerations

-

Solubility: The solvent must be able to dissolve the pyrazole-4-carboxylic acid, the amine, the coupling agent, and any additives. Poor solubility can lead to slow or incomplete reactions.

-

Aprotic Nature: For most common coupling reagents (e.g., carbodiimides like EDC, uronium salts like HATU), aprotic solvents are preferred.[6] Protic solvents can react with the activated carboxylic acid species, leading to side products and reduced yield.

-

Polarity: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are frequently used. They are effective at solvating the polar intermediates and transition states involved in the amide bond formation.[6][12]

-

Green Chemistry Alternatives: Due to the toxicity and environmental concerns associated with solvents like DMF and DCM, there is a significant drive to find greener alternatives.[6][12][13] Solvents such as 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and cyclopentyl methyl ether (CPME) have been identified as suitable replacements in many cases.[12][14] Even water has been explored as a sustainable solvent for amide bond formation under specific conditions.[13][15]

-

Workup and Purification: The solvent's boiling point and miscibility with other solvents are important for the workup and purification stages. A solvent with a lower boiling point is easier to remove under reduced pressure.

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide using EDC/HOBt Coupling

This protocol describes a standard procedure for the amide coupling of a pyrazole-4-carboxylic acid.

Materials:

-

Pyrazole-4-carboxylic acid intermediate

-

Desired amine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt) or a suitable alternative

-

Dichloromethane (DCM) or a greener alternative like 2-MeTHF

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the pyrazole-4-carboxylic acid (1.0 eq) in the chosen solvent (e.g., DCM).

-

Add the amine (1.0-1.2 eq), HOBt (1.1 eq), and EDC·HCl (1.2 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (2.0-3.0 eq) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the solvent.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Solvent Comparison for Amide Bond Formation

| Solvent | Class | Boiling Point (°C) | Key Considerations & Rationale |

| DCM | Chlorinated | 40 | Excellent solvent for a wide range of reactants, but has health and environmental concerns.[6] |

| DMF | Polar Aprotic | 153 | High solvating power, but reprotoxic concerns and difficult to remove.[6] |

| Acetonitrile | Polar Aprotic | 82 | Good alternative to DCM and DMF, but can be susceptible to side reactions with some reagents. |

| THF | Ether | 66 | Generally a good solvent, but can form peroxides upon storage. |

| Ethyl Acetate | Ester | 77 | A greener alternative, but may have lower solvating power for some substrates.[12] |

| 2-MeTHF | Ether | 80 | A greener, higher-boiling alternative to THF with reduced peroxide formation tendency.[12] |

graph TD { A[Start: Pyrazole-4-COOH + Amine] --> B{Coupling Reagent & Solvent Selection}; B --> C{Standard Solvents}; B --> D{Greener Alternatives}; C --> E[DCM: Good solubility, process concerns]; C --> F[DMF: High solvating power, toxicity]; D --> G[2-MeTHF: Good THF replacement]; D --> H[Ethyl Acetate: Favorable EHS profile]; E --> I{Workup & Purification}; F --> I; G --> I; H --> I; I --> J[Final Pyrazole-4-Carboxamide];subgraph "Key Factors" direction LR K(Reagent Solubility) L(Byproduct Removal) M(EHS Profile) N(Reaction Kinetics) end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FCE8E6,stroke:#EA4335,stroke-width:1px,fontcolor:#202124 style F fill:#FCE8E6,stroke:#EA4335,stroke-width:1px,fontcolor:#202124 style G fill:#E6F4EA,stroke:#34A853,stroke-width:1px,fontcolor:#202124 style H fill:#E6F4EA,stroke:#34A853,stroke-width:1px,fontcolor:#202124 style I fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style K fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style L fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style M fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style N fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124

}

Figure 2. Solvent selection considerations for the amide coupling step.

Workup and Purification: The Final Hurdle

The choice of solvent also impacts the ease of product isolation and purification. A poorly chosen reaction solvent can lead to difficult workups, such as emulsion formation during aqueous washes or co-elution of solvent-derived impurities during chromatography.

Key Considerations:

-

Miscibility: For reactions requiring an aqueous workup, a solvent immiscible with water (e.g., DCM, EtOAc, 2-MeTHF) is necessary for efficient phase separation.

-

Boiling Point: As mentioned, a lower boiling point simplifies solvent removal. However, a very low boiling point might not be suitable for reactions requiring elevated temperatures.

-